molecular formula C20H16N2O B11710882 N-(3-methoxyphenyl)acridin-9-amine

N-(3-methoxyphenyl)acridin-9-amine

Cat. No.: B11710882
M. Wt: 300.4 g/mol
InChI Key: KGQXALVHBONKAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale Ullmann condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(3-methoxyphenyl)acridin-9-amine stands out due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential for functionalization. This makes it a versatile compound for developing new therapeutic agents and studying DNA interactions .

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2O/c1-23-15-8-6-7-14(13-15)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22)

InChI Key

KGQXALVHBONKAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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